N-(4-Methoxy-3-nitrophenethyl)acetamide
Description
N-(4-Methoxy-3-nitrophenethyl)acetamide (CAS: 212828-83-6) is a nitroaromatic acetamide derivative characterized by a phenethyl backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol (calculated from SMILES data) . The structure (Fig. 1) features an acetamide group (-NHCOCH₃) attached to the phenethyl chain, making it a key intermediate in pharmaceutical synthesis.
Properties
CAS No. |
212828-83-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-8(14)12-6-5-9-3-4-11(17-2)10(7-9)13(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
FJIBKEWCYAZCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(4-Nitrophenethyl)acetamide (CAS: 6270-07-1)
- Structure : Lacks the 3-nitro and 4-methoxy groups; instead, it has a single nitro group at the 4-position of the phenyl ring .
- Key Differences :
- The absence of the methoxy group reduces steric hindrance and electron-donating effects.
- The nitro group at the 4-position (para) versus 3-position (meta) alters resonance stabilization and dipole interactions.
- Molecular Weight : ~222 g/mol (C₁₀H₁₂N₂O₃), lighter due to fewer substituents.
- Implications : The para-nitro configuration may enhance planarity, improving binding to flat biological targets (e.g., enzyme active sites) compared to the meta-nitro/methoxy combination .
N-(4-Hydroxyphenethyl)acetamide
- Structure : Features a hydroxyl (-OH) group at the 4-position instead of methoxy (-OCH₃) and lacks the nitro group .
- Key Differences :
- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
- Absence of the nitro group eliminates redox activity (e.g., nitroreductase activation).
- Implications : The hydroxylated derivative may exhibit different pharmacokinetics, such as faster renal clearance, but reduced stability under acidic conditions .
Functional Group Modifications
N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9)
- Structure: Replaces the nitro group with an amino (-NH₂) group at the 3-position .
- Key Differences: The amino group is a strong electron donor, increasing ring electron density and basicity (pKa ~9–10). Capable of forming hydrogen bonds and participating in Schiff base formation.
- Implications: The amino derivative is more reactive in nucleophilic substitution reactions, making it a precursor for heterocyclic synthesis (e.g., benzimidazoles) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Contains a chloro (-Cl) and nitro group on the phenyl ring, with a methylsulfonyl (-SO₂CH₃) group replacing the phenethyl chain .
- Key Differences :
- The sulfonyl group enhances thermal stability and resistance to hydrolysis.
- Chlorine introduces steric bulk and lipophilicity.
- Implications : This compound’s rigid structure favors crystalline packing (evidenced by X-ray diffraction data), whereas the phenethyl chain in the target compound increases conformational flexibility .
Antimicrobial Acetamides
- Example : 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)** .
- Structure : Incorporates a benzothiazole-sulfonyl-piperazine moiety.
- Activity : Exhibits potent gram-positive antibacterial activity (MIC: 2–4 µg/mL).
- Comparison : The target compound’s nitro group may confer redox-mediated toxicity (e.g., generating reactive nitrogen species), whereas benzothiazole derivatives rely on membrane disruption .
Analgesic Acetamides
- Example: Paracetamol (N-(4-Hydroxyphenyl)acetamide)** . Structure: Simplest aromatic acetamide with a single hydroxyl group. Activity: Inhibits cyclooxygenase (COX) enzymes. Comparison: The target compound’s nitro and methoxy groups may redirect activity toward non-COX targets (e.g., nitroreductase-activated prodrugs) .
Key Physicochemical Properties
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